molecular formula C25H18N6 B14263504 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine CAS No. 183473-19-0

2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine

Cat. No.: B14263504
CAS No.: 183473-19-0
M. Wt: 402.4 g/mol
InChI Key: NUPQJKOESYJUTO-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine intermediates under controlled conditions. For instance, the use of organolithium reagents can facilitate regioselective nucleophilic substitution reactions to introduce the desired substituents at specific positions on the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully or partially hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. For instance, it may inhibit enzyme activity by forming stable complexes with metal ions at the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel ligands and exploring new chemical reactivities.

Properties

183473-19-0

Molecular Formula

C25H18N6

Molecular Weight

402.4 g/mol

IUPAC Name

2-methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C25H18N6/c1-17-28-24(22-12-6-10-20(30-22)18-8-2-4-14-26-18)16-25(29-17)23-13-7-11-21(31-23)19-9-3-5-15-27-19/h2-16H,1H3

InChI Key

NUPQJKOESYJUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=N4)C5=CC=CC=N5

Origin of Product

United States

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